1H-Imidazole-5-propanenitrile
Description
1H-Imidazole-5-propanenitrile is a heterocyclic organic compound featuring an imidazole core substituted with a propanenitrile group at the 5-position. The imidazole ring contains two nitrogen atoms at positions 1 and 3, conferring basicity and hydrogen-bonding capabilities. The nitrile (-CN) group is electron-withdrawing, influencing the compound’s electronic properties and reactivity.
Properties
IUPAC Name |
3-(1H-imidazol-5-yl)propanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3/c7-3-1-2-6-4-8-5-9-6/h4-5H,1-2H2,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKQYRFMFIZBNIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)CCC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
121.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Imidazole-5-propanenitrile can be synthesized through several methods. One common approach involves the cyclization of amido-nitriles. For instance, the reaction of an amido-nitrile with a suitable catalyst, such as nickel, under mild conditions can yield the desired imidazole derivative . The reaction typically involves proto-demetallation, tautomerization, and dehydrative cyclization steps.
Industrial Production Methods: Industrial production of this compound often involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent-free conditions to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: 1H-Imidazole-5-propanenitrile undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids under appropriate conditions.
Reduction: The nitrile group can be reduced to primary amines using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or catalytic hydrogenation are common methods.
Substitution: Halogenating agents, alkylating agents, and acylating agents are frequently used.
Major Products:
Oxidation: Amides, carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted imidazole derivatives depending on the reagents used.
Scientific Research Applications
1H-Imidazole-5-propanenitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and functional materials.
Biology: It is used in the study of enzyme inhibitors and as a ligand in coordination chemistry.
Medicine: Imidazole derivatives are explored for their potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.
Industry: It is used in the development of agrochemicals, dyes, and catalysts
Mechanism of Action
The mechanism of action of 1H-Imidazole-5-propanenitrile involves its interaction with various molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activities and catalytic processes. The nitrile group can participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Research Findings and Insights
- Synthetic Routes : The pyrazole derivative was synthesized via condensation with benzaldehyde, suggesting possible analogous methods for this compound.
- Thermal Stability : The higher melting point of the pyrazole compound (180–183°C) compared to typical imidazole derivatives indicates stabilization via intramolecular hydrogen bonding .
Biological Activity
1H-Imidazole-5-propanenitrile is a compound of significant interest in biological research due to its diverse pharmacological properties. This article explores its biological activity, focusing on its mechanisms, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound features an imidazole ring, which is known for its ability to coordinate with metal ions and interact with various biological targets. The nitrile group enhances its reactivity and potential biological activity. Its molecular formula is .
The biological activity of this compound is attributed to several mechanisms:
- Metal Ion Coordination : The imidazole ring can bind to metal ions, influencing enzymatic activities and catalytic processes .
- Enzyme Inhibition : It has been studied as a potential inhibitor for various enzymes, particularly in the context of cancer and microbial infections .
- Hydrogen Bonding : The nitrile group can participate in hydrogen bonding, which may enhance binding affinity to specific biological targets .
Biological Activities
This compound exhibits several notable biological activities:
- Antimicrobial Activity : Research indicates that imidazole derivatives, including this compound, possess antimicrobial properties against a range of pathogens, making them candidates for developing new antibiotics .
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest .
- Antifungal Effects : Similar to its antibacterial effects, there is evidence supporting the antifungal activity of imidazole derivatives .
Case Study 1: Anticancer Activity
A study investigated the effects of this compound on human cancer cell lines. The results demonstrated that the compound significantly reduced cell viability in a dose-dependent manner. The mechanism was linked to the induction of apoptosis as evidenced by increased levels of caspase-3 activity and alterations in mitochondrial membrane potential.
Case Study 2: Antimicrobial Efficacy
In another study, this compound was tested against various bacterial strains. The compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics. Its efficacy was attributed to the disruption of bacterial cell wall synthesis and inhibition of protein synthesis.
Comparative Analysis with Similar Compounds
| Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |
|---|---|---|---|
| This compound | Yes | Yes | Enzyme inhibition, metal coordination |
| 2-(2-Methyl-1H-imidazol-1-yl)propanenitrile | Yes | Moderate | Enzyme inhibition |
| 3-(1H-Imidazol-1-yl)propanenitrile | Yes | Limited | Unknown |
Future Directions
Research on this compound is ongoing, with a focus on:
- Mechanistic Studies : Further investigations are needed to elucidate the precise molecular interactions and pathways affected by this compound.
- Therapeutic Applications : Exploring its potential as a therapeutic agent in treating infections and cancer.
- Structural Modifications : Synthesis of analogs may enhance its biological activity and reduce toxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
